
Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanism
- The reaction mechanisms involving similar triazine compounds have been a subject of study. For instance, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates have been shown to undergo ANRORC rearrangement, leading to various triazine derivatives, as explored in a study by Ledenyova et al. (2018) (Ledenyova et al., 2018).
Biological Activities and Applications
- Compounds containing the 1,2,4-triazine structure have been evaluated for various biological activities. For example, Başoğlu et al. (2013) synthesized compounds related to the ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate and assessed their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate activities (Başoğlu et al., 2013).
Structural and Synthesis Studies
- The synthesis and structural characterization of similar compounds have been investigated. For instance, Lil (2015) synthesized a novel compound closely related to the this compound and characterized its structure (Lil, 2015).
Antitumor Activity
- Triazine derivatives have been evaluated for their potential antitumor activities. Gomha et al. (2017) synthesized a novel triazolo[4,3-a]pyrimidine derivative and assessed its antitumor activities, indicating high potency against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Propiedades
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-23-17(22)14-16(21-8-10-24-11-9-21)18-15(20-19-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFAKRVNGUFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)

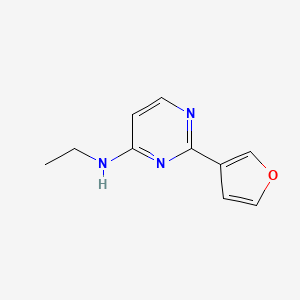
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)
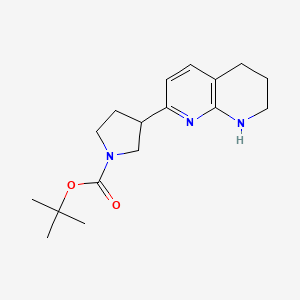
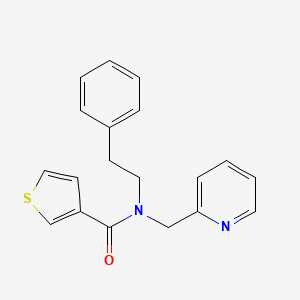
![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
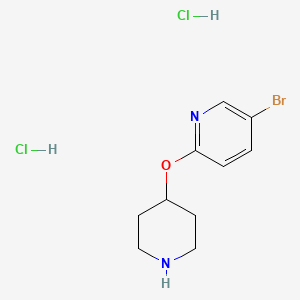
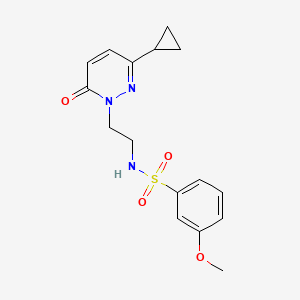
![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)